2-Butyl-4,5-diphenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound is notable for its unique structural features, which include two phenyl groups and a butyl substituent on the oxazole ring. The molecular formula of 2-butyl-4,5-diphenyl-1,3-oxazole is , and its molecular weight is approximately 277.4 g/mol. The compound has been studied for its potential applications in various scientific fields, including medicinal chemistry and materials science.
2-Butyl-4,5-diphenyl-1,3-oxazole can be sourced from chemical suppliers and is classified under various chemical databases with the following identifiers:
This compound falls under the category of organic compounds and specifically belongs to the class of heterocycles due to the presence of nitrogen in its structure.
The synthesis of 2-butyl-4,5-diphenyl-1,3-oxazole can be achieved through several methods:
The preparation often includes steps like:
The structure of 2-butyl-4,5-diphenyl-1,3-oxazole can be represented with the following data:
Property | Value |
---|---|
Molecular Formula | C19H19NO |
Molecular Weight | 277.4 g/mol |
Canonical SMILES | CCCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
InChI | InChI=1S/C19H19NO/c1-2-3... |
The oxazole ring structure provides unique electronic properties that are essential for its applications in various fields.
2-butyl-4,5-diphenyl-1,3-oxazole can participate in several chemical reactions:
These reactions highlight the versatility of 2-butyl-4,5-diphenyl-1,3-oxazole in synthetic organic chemistry.
The mechanism of action for 2-butyl-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets. Notably, it acts as a wavelength shifter in scintillation applications by converting shorter wavelength light into longer wavelengths. This property is crucial in radiation detection technologies where efficient light conversion is required.
The physical properties of 2-butyl-4,5-diphenyl-1,3-oxazole include:
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
These properties influence its handling and application in laboratory settings.
2-butyl-4,5-diphenyl-1,3-oxazole has a wide range of applications:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0